![molecular formula C24H30N4O4 B2392278 Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate CAS No. 337920-22-6](/img/structure/B2392278.png)
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is also known as MTAPA, and it is a member of the piperazine family of compounds. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate involves the reaction of 4-methoxyaniline, piperazine, ethyl acetoacetate, 4-toluidine, and ethyl chloroformate.
Starting Materials
4-methoxyaniline, piperazine, ethyl acetoacetate, 4-toluidine, ethyl chloroformate
Reaction
The reaction begins with the reaction of 4-methoxyaniline and piperazine in the presence of a base to form 4-(4-methoxyphenyl)piperazine., Next, ethyl acetoacetate is added to the reaction mixture and heated to form ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate., The resulting compound is then reacted with 4-toluidine in the presence of a base to form ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]propanoate., Finally, the compound is treated with ethyl chloroformate to form Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate.
作用機序
The mechanism of action of MTAPA is not fully understood. However, studies have suggested that MTAPA may exert its biological activities through the inhibition of enzymes involved in key cellular processes. For instance, MTAPA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MTAPA has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
生化学的および生理学的効果
MTAPA has been found to have several biochemical and physiological effects. For instance, MTAPA has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MTAPA has been found to inhibit the growth and proliferation of cancer cells. Furthermore, MTAPA has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response.
実験室実験の利点と制限
MTAPA has several advantages for lab experiments. For instance, MTAPA is a stable compound that can be easily synthesized in large quantities. Additionally, MTAPA has been found to have a high degree of selectivity for certain enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, there are also some limitations to the use of MTAPA in lab experiments. For instance, the synthesis of MTAPA is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of MTAPA is not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of MTAPA. For instance, further studies are needed to fully understand the mechanism of action of MTAPA. Additionally, studies are needed to determine the efficacy of MTAPA in animal models of cancer and inflammatory diseases. Furthermore, studies are needed to optimize the synthesis of MTAPA to improve its yield and purity. Finally, studies are needed to identify other biological activities of MTAPA that may have potential applications in drug development.
Conclusion
In conclusion, MTAPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The synthesis of MTAPA is a complex process that requires expertise in organic chemistry and specialized equipment. However, once synthesized, MTAPA can be used in a variety of scientific research applications. Further studies are needed to fully understand the mechanism of action of MTAPA and to determine its efficacy in animal models of disease.
科学的研究の応用
MTAPA has been found to possess several biological activities that make it a promising candidate for drug development. For instance, MTAPA has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MTAPA has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MTAPA has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDROMEOLJBQD-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
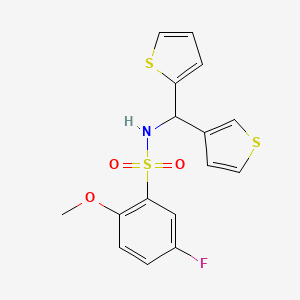
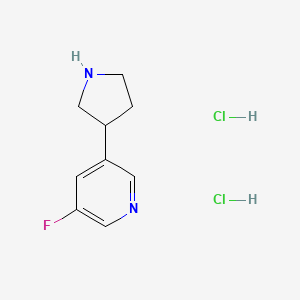
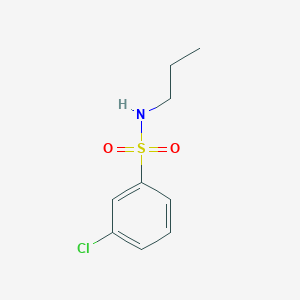
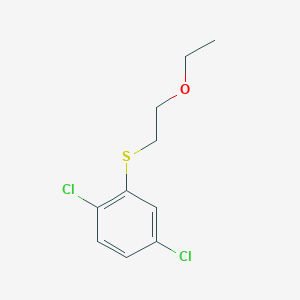
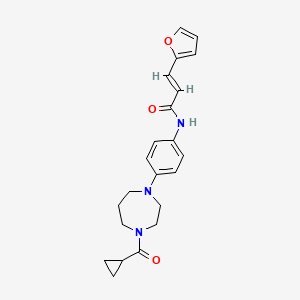
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)
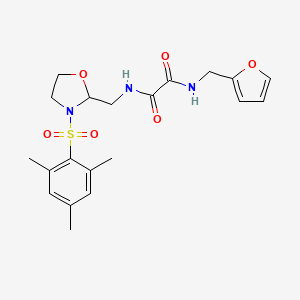
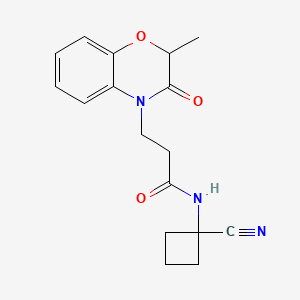
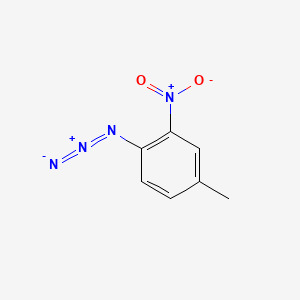
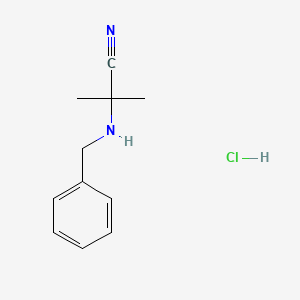
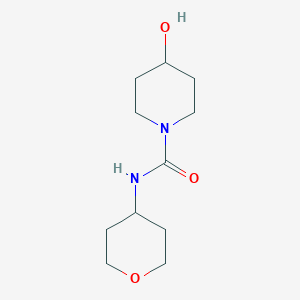
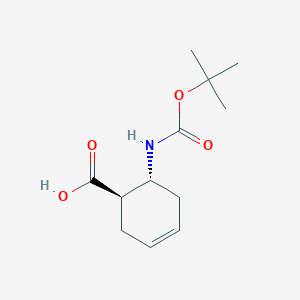
![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)